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Compound of Interest

Compound Name: Lisuride

Cat. No.: B1146933 Get Quote

An Overview of an Ergot Derivative with a Complex Monoaminergic Profile

Lisuride, an ergoline derivative, presents a multifaceted pharmacological profile characterized

by its interactions with a broad range of monoaminergic receptors, primarily dopamine and

serotonin receptors. This technical guide provides a comprehensive overview of Lisuride's

receptor binding affinity, functional activity, and the intracellular signaling cascades it

modulates. Detailed experimental protocols for key assays are provided, along with

pharmacokinetic data, to support further research and drug development efforts.

Receptor Binding Affinity
Lisuride exhibits high affinity for multiple dopamine and serotonin receptor subtypes, with sub-

nanomolar to low nanomolar Ki values. Its binding profile also extends to adrenergic and

histamine receptors, contributing to its complex pharmacological effects. The following table

summarizes the binding affinities of Lisuride at various human recombinant receptors.
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Receptor
Family

Receptor
Subtype

Ki (nM) Radioligand Source

Dopamine D1 Low nanomolar [3H]-SCH23390 [1]

D2 2.0 [3H]-Spiperone [2]

D3 Sub-nanomolar
[3H]-(+)-7-OH-

DPAT
[3]

D4 Low nanomolar - [4]

D5 3.55 [3H]-SCH23390 [5]

Serotonin 5-HT1A 0.5 [3H]-8-OH-DPAT

5-HT1B - -

5-HT1D Sub-nanomolar -

5-HT2A Low nanomolar -

5-HT2B Antagonist -

5-HT2C Low nanomolar -

Adrenergic α1A Low nanomolar -

α2A Sub-nanomolar -

α2B Sub-nanomolar -

α2C Sub-nanomolar -

Histamine H1 Low nanomolar -

Functional Activity at Key Receptors
Lisuride's functional activity is complex, acting as an agonist, partial agonist, or antagonist

depending on the receptor subtype. This pleiotropic activity is central to its therapeutic effects

and side-effect profile.
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Receptor
Functional
Activity

Assay Type EC50 (nM)
Emax (% of
reference
agonist)

Reference
Agonist

Dopamine D2
Partial

Agonist

cAMP

Inhibition
- - Dopamine

Serotonin 5-

HT1A

Full/Near-full

Agonist
- - - Serotonin

Serotonin 5-

HT2A

Partial

Agonist

miniGαq

Recruitment
- 15% LSD

Serotonin 5-

HT2A

Partial

Agonist

β-arrestin 2

Recruitment
- 52% LSD

Serotonin 5-

HT2B

Silent

Antagonist
- - - -

Serotonin 5-

HT2C

Partial

Agonist
- - - Serotonin

Histamine H1
Partial

Agonist

Inositol

Phosphate

Accumulation

pEC50 = 7.9 - Histamine

Signaling Pathways
Lisuride's engagement with its primary targets, the dopamine D2 and serotonin 5-HT2A and 5-

HT1A receptors, initiates distinct downstream signaling cascades.

Dopamine D2 Receptor Signaling
As a D2 receptor agonist, Lisuride primarily couples to the Gi/o family of G-proteins. This

interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic

AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Downstream effects include

the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying

potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.
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Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT2A Receptor Signaling
At the 5-HT2A receptor, Lisuride acts as a biased partial agonist. The canonical pathway for 5-

HT2A receptor activation involves coupling to Gq/11 G-proteins, which activates phospholipase

C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

stores, while DAG activates protein kinase C (PKC). Lisuride shows a preference for the β-

arrestin pathway over the Gq pathway, which is thought to contribute to its non-hallucinogenic

properties compared to the structurally similar LSD.
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Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT1A Receptor Signaling
Lisuride is a potent agonist at 5-HT1A receptors, which are also coupled to Gi/o G-proteins.

Similar to D2 receptors, activation of 5-HT1A receptors leads to the inhibition of adenylyl

cyclase and a subsequent decrease in cAMP levels. This signaling pathway is associated with

neuronal hyperpolarization and a reduction in neuronal firing rate.
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Assay Preparation

Incubation & Filtration

Data Acquisition & Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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